6-fluoro-7H-purin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPHHWZTSMVBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564595 | |
| Record name | 6-Fluoro-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34798-94-2 | |
| Record name | 6-Fluoro-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Fluorinated Purines in Biomedical and Chemical Sciences
The introduction of fluorine into organic molecules, particularly into bioactive scaffolds like purines, is a widely utilized strategy in medicinal chemistry and drug discovery. clockss.org Fluorinated purines often exhibit markedly different biological and pharmacological properties compared to their non-fluorinated parent compounds. clockss.org
One of the key advantages of fluorination is the enhancement of metabolic stability. clockss.org The carbon-fluorine bond is exceptionally strong and not easily broken down by metabolic enzymes in the body, which can lead to a longer biological half-life for drug candidates. beilstein-journals.org Furthermore, the high electronegativity of the fluorine atom can alter the electronic properties of the purine (B94841) ring system, potentially increasing the binding affinity of the molecule to its target proteins. clockss.org This modification can lead to more potent and selective therapeutic agents.
The strategic placement of a fluorine atom can also improve a compound's bioavailability by increasing its lipophilicity, which affects how it is absorbed, distributed, and transported within biological systems. beilstein-journals.org This has led to the development of numerous fluorinated purine derivatives with a wide range of applications, including as anticancer and antiviral agents. clockss.org Well-known examples of fluorinated purine nucleoside analogues include Fludarabine (B1672870), a drug used in cancer therapy. clockss.orgbeilstein-journals.org The unique properties conferred by fluorine substitution have made fluorinated purines a cornerstone of modern pharmaceutical research. researchgate.net
Contextualizing 6 Fluoro 7h Purin 2 Amine Within the Purine Scaffold and Its Analogues
De Novo Synthetic Routes to this compound
The de novo synthesis of purines, which involves constructing the heterocyclic ring system from acyclic or simpler cyclic precursors, remains a fundamental strategy in heterocyclic chemistry. The most established and versatile method is the Traube purine synthesis, which typically begins with a substituted 4,5-diaminopyrimidine. wur.nl This pyrimidine intermediate is then cyclized with a one-carbon synthon, such as formic acid or formamide, to form the fused imidazole ring, completing the purine scaffold. researchgate.net
In the context of this compound, a plausible de novo pathway would commence with a suitably substituted pyrimidine, such as 2-amino-4-chloro-5-nitro-6-aminopyrimidine. The synthesis would proceed through reduction of the nitro group to an amine, followed by cyclization. The chloro substituent at the C6 position can then be converted to the fluoro group in a subsequent step. An alternative approach involves starting with a precursor that already contains the fluorine atom, although the stability and availability of such precursors can be a limiting factor. The Traube synthesis and its variations offer a high degree of flexibility, allowing for the introduction of various substituents onto the purine core by modifying the initial pyrimidine starting material. wur.nlhilarispublisher.com
Functionalization and Modification of Purine Precursors
The functionalization of pre-existing purine rings is a more common and often more efficient approach to synthesizing specific derivatives like this compound. This typically starts with a readily available purine, such as 2-amino-6-chloropurine, which is then chemically modified.
Strategies for Introducing the Fluoro Substituent
The introduction of a fluorine atom onto the purine ring is a critical transformation. Given the electron-deficient nature of the C6 position in purines, nucleophilic aromatic substitution is the most common method.
Halogen Exchange (Halex) Reaction: The most prevalent method for synthesizing 6-fluoropurines is the halogen exchange reaction, where a 6-chloropurine (B14466) precursor is treated with a fluoride source. researchgate.net Reagents such as potassium fluoride (KF) in anhydrous solvents or, more effectively, tetra-n-butylammonium fluoride (TBAF) are used to displace the chlorine atom. researchgate.netclockss.org The reaction conditions, including the choice of fluorinating agent and solvent, are crucial for achieving high yields.
Two-Step Fluorination via an Ammonio Intermediate: A refined method involves a two-step process where the 6-chloro group is first reacted with trimethylamine (B31210) to form a highly reactive trimethylammonio salt. researchgate.netclockss.org This intermediate is then treated with a fluoride source, like TBAF·3H₂O or tetrabutylammonium triphenyldifluorosilicate (TBAT), to yield the 6-fluoropurine (B74353). clockss.orgtandfonline.com This approach often proceeds under milder conditions and can result in higher yields compared to direct halogen exchange. clockss.org
Balz-Schiemann Reaction: An older, classical method for introducing fluorine is the Balz-Schiemann reaction. acs.org This involves the diazotization of an amino-substituted purine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the fluorinated purine. While historically important, this method is often limited by harsh conditions and lower yields compared to modern Halex reactions.
| Method | Precursor | Fluorinating Agent | Key Features | Reference |
|---|---|---|---|---|
| Direct Halogen Exchange | 2-Amino-6-chloropurine | Anhydrous KF or TBAF | Direct displacement of chlorine; requires anhydrous conditions. | researchgate.net |
| Two-Step via Ammonio Salt | 2-Amino-6-chloropurine | 1. Trimethylamine 2. TBAF·3H₂O or TBAT | Milder conditions, often higher yields, simpler post-processing. | researchgate.netclockss.orgtandfonline.com |
| Balz-Schiemann Reaction | 2,6-Diaminopurine (B158960) | 1. NaNO₂/HBF₄ 2. Heat/UV | Classical method; involves diazotization of an amino group. | acs.org |
Regioselective Amination and Alkylation of Purine Rings
The purine ring contains multiple nitrogen atoms that can be alkylated, leading to potential issues with regioselectivity. The imidazole nitrogens, N7 and N9, are the most common sites of alkylation.
Direct alkylation of purines with alkyl halides typically produces a mixture of N7 and N9 isomers, with the N9-alkylated product being the thermodynamically more stable and often major product. nih.govub.edu However, synthetic strategies have been developed to control the reaction outcome.
N9-Selective Alkylation: To favor the formation of the N9 isomer, specific reaction conditions can be employed. The use of bases like tetrabutylammonium hydroxide (B78521) or the addition of tetrabutylammonium fluoride (TBAF) can significantly improve N9 selectivity. ub.eduresearchgate.net Microwave irradiation has also been shown to accelerate the reaction and reduce the formation of byproducts, favoring the N9 product. ub.eduresearchgate.net Furthermore, introducing a bulky substituent at the C6 position can sterically hinder the N7 position, thereby directing alkylation exclusively to N9. acs.org
N7-Selective Alkylation: Achieving N7 selectivity is more challenging. One reported method involves the use of N-trimethylsilylated purines with a tert-alkyl halide, catalyzed by tin(IV) chloride (SnCl₄), to direct the alkylation to the N7 position. nih.gov
Amination, particularly at the C2 and C6 positions, is typically accomplished via nucleophilic substitution of a halogenated precursor, such as 2,6-dichloropurine. researchgate.net The greater reactivity of the C6 position allows for regioselective amination at this site while leaving the C2 position available for subsequent modification. researchgate.net For this compound, the 2-amino group is usually incorporated from the start of the synthesis, using precursors like 2-amino-6-chloropurine. google.com
| Desired Regioisomer | Methodology | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|---|
| N9-Alkylation | Base Selection | (Bu)₄NH₄OH, Microwave | High selectivity and reduced reaction times. | ub.eduresearchgate.net |
| N9-Alkylation | Steric Hindrance | Bulky C6-substituent | Shields N7 position from attack. | acs.org |
| N7-Alkylation | Lewis Acid Catalysis | N-silylated purine, SnCl₄ | One of the few methods for direct N7-alkylation. | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions in Purine Synthesis
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of purine chemistry and the fundamental mechanism behind many of the transformations discussed. rsc.org The electron-deficient nature of the purine ring system makes it susceptible to attack by nucleophiles, especially when leaving groups like halogens are present at the C2, C6, or C8 positions.
The general reactivity for SNAr on a dihalopurine is C6 > C2 > C8. nih.gov This predictable reactivity allows for the sequential and regioselective functionalization of the purine scaffold. For instance, in the synthesis of this compound from 2-amino-6-chloropurine, the displacement of the C6-chloro group by a fluoride ion is a classic SNAr reaction. researchgate.net Similarly, the introduction of amines, alkoxides, or thiolates at various positions on the purine ring is readily achieved through SNAr, making it a powerful tool for generating diverse libraries of purine derivatives for biological screening. researchgate.netnih.govnih.gov
Chemo-Enzymatic Approaches to Purine Synthesis and Derivatization
Chemo-enzymatic synthesis combines the efficiency and flexibility of chemical synthesis with the unparalleled selectivity of biocatalysis. worktribe.com This approach is particularly valuable in the synthesis of nucleoside analogues, where the stereospecific formation of the glycosidic bond is critical. researchgate.net
In this strategy, the modified purine base, such as this compound, is first prepared using conventional chemical methods. This synthetic base is then used as a substrate for an enzyme, typically a nucleoside phosphorylase (NPase), which catalyzes its reaction with a sugar phosphate (B84403), such as α-D-ribose-1-phosphate. worktribe.comnih.gov Purine nucleoside phosphorylases (PNPs) are frequently employed for this purpose, enabling the efficient and stereoselective synthesis of the desired nucleoside. researchgate.netnih.gov This method avoids the need for complex protecting group chemistry often associated with purely chemical glycosylation and provides direct access to biologically important nucleosides. worktribe.com
This compound as a Key Synthetic Intermediate for Advanced Derivatives
The 2-amino-6-fluoropurine scaffold, embodied by this compound, is a crucial intermediate in the synthesis of medicinally important compounds, particularly antiviral and anticancer agents. researchgate.net The presence of the C2-amino group and the C6-fluoro substituent is a key structural motif in several potent nucleoside analogues.
For example, this scaffold is central to the synthesis of fludarabine (B1672870) (2-fluoro-arabinosyladenine) and nelarabine, two important drugs. researchgate.netgoogle.comacs.org The synthetic route to these compounds often involves the chemical synthesis of a 2-amino-6-halopurine, conversion to the 2-amino-6-fluoropurine derivative, and subsequent glycosylation (either chemically or enzymatically) to install the sugar moiety. researchgate.netgoogle.com The ability to further functionalize the purine ring, for instance through N9 alkylation, allows for the creation of extensive libraries of novel compounds for drug discovery programs. nih.gov The chemical reactivity and strategic importance of this compound thus solidify its status as a high-value synthetic building block.
Structure Activity Relationship Sar and Derivatization Studies of 6 Fluoro 7h Purin 2 Amine Analogues
Design and Synthesis of 6-fluoro-7H-purin-2-amine Derivatives
The synthesis of derivatives based on the this compound scaffold is often achieved through the strategic manipulation of commercially available purine (B94841) precursors. A common starting point is 2-amino-6-chloropurine, which can be converted to key intermediates like 2-fluoro-6-chloropurine via diazotization methods. researchgate.net These halogenated purines serve as versatile platforms for introducing a wide array of substituents through nucleophilic aromatic substitution (SNAr) reactions. whiterose.ac.ukresearchgate.net
For instance, the synthesis of 2,6,9-trisubstituted purine derivatives often begins with the alkylation of 2,6-dichloropurine, followed by a regioselective Suzuki reaction at the C6 position and a subsequent nucleophilic substitution at the C2 position with various amines. imtm.cz Microwave-assisted synthesis has also proven efficient for these transformations, significantly reducing reaction times. cuni.cz The reactivity of the purine ring is influenced by the conditions, with gradual substitution being possible under controlled temperatures. wur.nl For example, reacting 6-chloro-2-fluoropurine (B161030) with a nucleophile can be directed to achieve substitution at either the C6 or C2 position, depending on the reaction conditions and the nature of the nucleophile. wur.nlrsc.org
Substituent Effects on the Purine Core and Peripheral Groups
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of purine derivatives. Modifications at the C2, C6, and N9 positions of the purine ring significantly influence the potency and selectivity of these compounds. researchgate.net
For C2- and C6-substituted purines, research has shown that an arylpiperazinyl system connected at the C6 position is beneficial for cytotoxic activity, whereas bulky substituents at the C2 position are generally unfavorable. imtm.cz In the development of inhibitors for the enzyme Nek2, a series of 6-ethynylpurines with various substituents on an N-phenyl moiety at the C2 position were synthesized. whiterose.ac.ukrsc.org The results indicated that after achieving sufficient initial binding, the subsequent covalent modification of the target enzyme occurs regardless of the electronic nature of the substituent on the phenyl ring. whiterose.ac.ukrsc.org
In another study focusing on aldose reductase inhibitors, derivatives of 9H-purin-6-amine featuring a C6-substituted benzylamine (B48309) side chain and an N9 carboxylic acid group were found to be potent and selective inhibitors. researchgate.net The presence of different halogen substituents on the benzylamine side chain was highlighted as important for strong and selective inhibition. researchgate.net
| Position | Substituent Type | Impact on Activity | Example Target |
| C2 | Bulky Groups | Generally unfavorable for cytotoxicity. imtm.cz | Cancer Cells |
| C2 | N-Phenyl Groups | Little correlation with activity after initial binding. whiterose.ac.ukrsc.org | Nek2 Kinase |
| C6 | Arylpiperazinyl | Beneficial for cytotoxicity. imtm.cz | Cancer Cells |
| C6 | Ethynyl (B1212043) | Enables covalent inhibition. whiterose.ac.ukrsc.org | Nek2 Kinase |
| C6 | Substituted Benzylamine | Halogen substituents enhance inhibitory strength. researchgate.net | Aldose Reductase |
| N9 | Carboxylic Acid | Important for potent inhibition. researchgate.net | Aldose Reductase |
Exploration of Bioisosteric Transformations
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the pharmacological profile of a lead compound by substituting a group with another that has similar physical or chemical properties. silae.itmdpi.com In the context of purine analogues, this can involve replacing the purine core itself or modifying its substituents.
Studies have explored replacing the purine scaffold with isosteres like pyrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and triazolopyridazine to probe the importance of specific nitrogen atoms for biological activity. nih.gov For instance, replacing a triazolopyrimidine core with a purine analogue in a series of dihydroorotate (B8406146) dehydrogenase inhibitors resulted in a significant drop in activity, highlighting the specific structural requirements for that target. nih.gov Similarly, replacing the -NH linker with an amide (-NHCO) in certain derivatives led to a complete loss of activity. nih.gov
The interchange of hydroxyl and amino groups, which have similar sizes and hydrogen bonding capabilities, is a classic example of bioisosteric replacement. silae.it In the design of nucleoside analogues, the ribose moiety is often modified; for example, replacing the 3'-hydroxyl group with an azido (B1232118) group, as seen in Zidovudine. acs.org
Generation of Nucleoside Analogues Incorporating the this compound Moiety
The synthesis of nucleoside analogues, where a purine base is attached to a sugar ring, is a major area of research due to their potential as antiviral and anticancer agents. fiu.edumdpi.com The this compound moiety can be incorporated into nucleoside structures through several synthetic routes.
A key intermediate, 6-azido-2-fluoropurine, has been developed to facilitate a more convergent synthesis of nucleosides like fludarabine (B1672870). google.com This method involves coupling the fluorinated purine intermediate with a protected chlorosugar, which is advantageous because the lower-yielding fluorination step is performed before the costly coupling step. google.com The resulting azido-nucleoside can then be reduced to the corresponding amino-nucleoside. google.com
Another approach involves the enzymatic synthesis of nucleosides. Nucleoside phosphorylases (NP) can catalyze the reversible phosphorolysis of nucleosides, allowing for the creation of new analogues via transglycosylation reactions. researchgate.net This method offers high regioselectivity and is often more efficient than multi-step chemical syntheses. researchgate.net
Furthermore, the synthesis of 6'-fluorinated-aristeromycin analogues demonstrates the creation of carbocyclic nucleosides, where the sugar's oxygen is replaced by a carbon. acs.orgnih.gov The synthesis starts with a cyclopentenone derivative and involves multiple steps to build the carbocyclic sugar and then couple it to the purine base. nih.gov For example, 5-amino-4,6-dichloropyrimidine (B16409) can be reacted with the carbocyclic amine, followed by ring closure and subsequent functional group manipulations to yield the final nucleoside analogue. acs.orgnih.gov
Molecular Modification for Targeted Biological Interactions
The modification of the this compound scaffold is often guided by the structure of a specific biological target, such as an enzyme's active site. The goal is to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.
A notable example is the development of covalent inhibitors for Nek2 kinase. whiterose.ac.ukrsc.org Based on the crystal structure of a non-covalent inhibitor, researchers designed 6-ethynylpurine derivatives. whiterose.ac.uk The rationale was that replacing an alkoxy group at the C6 position with an ethynyl group would place the alkyne terminus close to a cysteine residue (Cys22) in the enzyme's catalytic domain, allowing for a Michael addition reaction and forming a covalent bond. whiterose.ac.ukrsc.org This strategy proved successful, leading to time-dependent and irreversible inhibition of the kinase. whiterose.ac.ukrsc.org
In the pursuit of antitubercular agents, phenotypic screening identified a 7H-purine derivative as a potent inhibitor of Mycobacterium tuberculosis. cuni.cz Extensive SAR studies revealed that while the 7-(naphthalen-2-ylmethyl) substitution was critical for activity, modifications at the C2 and C6 positions of the purine core were possible. This led to optimized analogues with 6-amino or ethylamino substitutions that showed strong activity against drug-resistant strains and limited toxicity. cuni.cz Subsequent whole-genome sequencing of resistant mutants identified the enzyme DprE1, which is essential for mycobacterial cell wall biosynthesis, as the molecular target. cuni.cz
Impact of Fluorine Substitution on Purine Reactivity and Biological Profile
The introduction of a fluorine atom into a molecule can dramatically alter its physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its presence on the purine ring significantly influences the molecule's electronic character, pKa, metabolic stability, and binding interactions. nih.gov
The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, which can be advantageous for specific biological interactions. nih.gov This modification of the acid-base properties can improve bioavailability. nih.gov The carbon-fluorine (C-F) bond is exceptionally strong and more stable than a carbon-hydrogen (C-H) bond, which often leads to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.
From a synthetic standpoint, the fluorine atom at the C6 position of the purine ring enhances its reactivity towards nucleophilic aromatic substitution (SNAr) reactions, making it a valuable synthetic handle for introducing diverse functionalities. However, a fluorine atom at the C2 position can reduce the efficiency of nucleophilic substitution compared to other halogens.
In biological systems, fluorine can act as a hydrogen bond acceptor, and its steric size is similar to that of a hydrogen atom, allowing it to replace hydrogen without causing significant steric hindrance. The strategic placement of fluorine can lead to enhanced binding affinity with target proteins and improved therapeutic efficacy compared to non-fluorinated counterparts. This has been a cornerstone of modern drug development, with fluorinated purines and their nucleosides demonstrating a wide range of biological activities.
Advanced Research Methodologies and Analytical Characterization in 6 Fluoro 7h Purin 2 Amine Studies
Computational Chemistry and Molecular Modeling
Computational methods provide profound insights into the behavior of molecules at an atomic level, guiding synthesis and biological testing. For purine (B94841) analogs, these in silico techniques are invaluable for predicting molecular properties and interaction dynamics. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netdntb.gov.ua In the context of 6-fluoro-7H-purin-2-amine, DFT calculations are instrumental in understanding the molecule's stability, reactivity, and electronic properties. Calculations are often performed using specific basis sets, such as B3LYP/6-31G(*), to optimize the molecular geometry and analyze energetic parameters. researchgate.netbohrium.com
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. dntb.gov.uabohrium.com For purine derivatives, DFT can also be used to calculate properties like ionization potential, electron affinity, and dipole moment, which help in predicting the molecule's behavior in a biological environment. dntb.gov.uamazums.ac.ir The introduction of the highly electronegative fluorine atom at the 6-position significantly influences the electron distribution across the purine ring, an effect that can be precisely mapped using molecular electrostatic potential (MEP) profiles generated through DFT. dntb.gov.ua
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C15H16FN5S | Defines the elemental composition of the molecule. vulcanchem.com |
| Molecular Weight | 317.4 g/mol | Indicates the mass of one mole of the compound. vulcanchem.com |
| logP | 2.10 | Predicts the lipophilicity and potential for membrane penetration. vulcanchem.com |
| Topological Polar Surface Area (TPSA) | 90.44 Ų | Relates to the molecule's transport properties and bioavailability. vulcanchem.com |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. smolecule.comresearchgate.net For this compound, docking simulations are used to forecast its binding affinity and mode of interaction with biological targets, such as protein kinases or enzymes involved in purine metabolism. smolecule.comcuni.cz The results are evaluated based on binding free energies, where lower values suggest a more stable ligand-receptor interaction. researchgate.net
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the conformational changes and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. cuni.czresearchgate.net These studies are critical for understanding the mechanism of action at a molecular level and for the rational design of more potent and selective analogs. cuni.cz
In silico tools play a crucial role in the early stages of drug discovery by predicting the pharmacological potential of compounds. researchgate.net Various computational models and databases can forecast a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. bohrium.comtandfonline.com For instance, Lipinski's Rule of Five is a commonly used guideline to assess the drug-likeness of a molecule based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. bohrium.com
Furthermore, bioactivity scores against various human receptors can be predicted to evaluate the probability of a compound acting as a potential drug candidate. researchgate.net For purine derivatives, these predictions can help identify potential anticancer or antiviral activities. smolecule.comsmolecule.com The selectivity of a compound for its intended target over other proteins can also be assessed, which is crucial for minimizing off-target effects. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods are essential for confirming the chemical structure of newly synthesized compounds and for studying their dynamic behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide information about the hydrogen and carbon framework of the molecule.
The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful and sensitive tool. ucla.edu The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in high sensitivity. ucla.edualfa-chemistry.com Its chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for conformational changes, ligand binding, and intermolecular interactions. ucla.eduossila.com In studies of related fluorinated purines, the ¹⁹F NMR signal provides a distinct peak that is valuable for characterization. For example, the related compound 2-fluoro-7-methyl-7H-purine exhibits a ¹⁹F NMR signal at -53.1 ppm in DMSO-d6. rsc.org This technique is also used in metabolomics to profile and quantify amine-containing metabolites after fluorine labeling. chemrxiv.org
| Nucleus | Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | 3.81 (s, 3H), 8.59 (s, 1H), 9.05 (s, 1H) | Signals correspond to methyl and purine ring protons. rsc.org |
| ¹³C | 33.2, 143.5 (J = 16 Hz), 148.7 (J = 3 Hz), 150.0 (J = 16 Hz), 152.1, 158.0 (J = 206 Hz) | Shows carbon signals with coupling to the fluorine atom. rsc.org |
| ¹⁹F | -53.1 | A single, distinct signal characteristic of the fluorine environment. rsc.org |
Chromatographic and Separation Methods for Research Quantification and Purity Assessment
Chromatographic techniques are indispensable for the isolation, purification, and quantification of chemical compounds in research settings.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of synthesized this compound and for quantifying it in various matrices. bldpharm.combldpharm.com Reverse-phase (RP) HPLC is commonly used for purine analogs. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or phosphoric acid. sielc.com The purity is determined by integrating the peak area of the compound in the chromatogram, with specifications often requiring purity levels of >96-97%. ossila.comthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. bldpharm.comambeed.com This hyphenated technique is used not only for purity assessment but also for structural confirmation by providing the molecular weight of the compound. rsc.org High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental composition of the molecule with high accuracy. rsc.org These methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid or formic acid modifier. sielc.com |
| Detection | UV Spectrophotometer (e.g., at 260 nm). scribd.com |
| Application | Purity assessment, quantification, and preparative separation. sielc.com |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis after Derivatization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. However, for molecules like this compound that may lack a strong native chromophore or fluorophore, direct detection at low concentrations can be challenging. To overcome this limitation and enhance sensitivity and selectivity, pre-column or post-column derivatization is often employed. actascientific.comnih.gov This process involves reacting the analyte with a labeling agent to attach a moiety that is readily detectable, typically by UV-Visible or fluorescence detectors. actascientific.comchromatographyonline.com
The primary amino group at the 2-position of the this compound is an ideal target for derivatization. Reagents that selectively react with primary amines are well-established in HPLC analysis. chromatographyonline.comsigmaaldrich.com One of the most common methods involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid, to form highly fluorescent isoindole derivatives. actascientific.comchromatographyonline.com This approach is favored for its rapid reaction kinetics and the inherent stability of the resulting derivatives. nih.gov Another widely used agent is dansyl chloride, which reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts. d-nb.infonih.gov
The quantitative analysis of this compound would thus involve its derivatization followed by separation using a reversed-phase HPLC column, typically a C18 column. d-nb.info The separation is achieved by gradient elution, where the composition of the mobile phase is varied over time to effectively resolve the derivatized analyte from other components in the sample matrix. d-nb.info Detection is then carried out using a fluorescence detector set to the optimal excitation and emission wavelengths of the specific derivative formed. chromatographyonline.com Method validation is a critical step to ensure the reliability of the results, encompassing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govd-nb.infoeurachem.org
Below is a representative table outlining a potential HPLC method for the quantitative analysis of this compound following pre-column derivatization with o-phthalaldehyde (OPA).
Table 1: Illustrative HPLC Parameters for Quantitative Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | o-Phthalaldehyde (OPA) with 3-mercaptopropionic acid in borate (B1201080) buffer |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1 M Sodium Acetate Buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient Elution | 0-5 min, 10% B; 5-20 min, 10-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detection | Fluorescence Detector (FLD) |
| Excitation Wavelength | 340 nm |
| Emission Wavelength | 455 nm |
X-ray Crystallographic Analysis of this compound Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. In the context of this compound, this technique is invaluable for elucidating its precise molecular geometry, conformation, and the non-covalent interactions it forms when co-crystallized with other molecules, such as proteins or other small molecules. nih.govacs.orgnih.gov Such structural insights are crucial for understanding its biological activity and for structure-based drug design. acs.orgresearchgate.net
The process involves growing a high-quality single crystal of a complex containing this compound. This crystal is then exposed to a focused beam of X-rays. The regular arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern of spots. nih.gov By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. acs.org
The table below presents hypothetical crystallographic data for a representative complex of a 2-aminopurine (B61359) derivative, illustrating the key parameters obtained from an X-ray diffraction experiment.
Table 2: Representative X-ray Crystallographic Data for a 2-Aminopurine Derivative Complex
| Parameter | Value |
| Empirical Formula | C₁₂H₁₀Br₂N₅O₂ |
| Formula Weight | 432.06 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.45 Å, b = 15.67 Å, c = 9.88 Å |
| α = 90°, β = 105.4°, γ = 90° | |
| Volume | 1260.5 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 2.278 Mg/m³ |
| Absorption Coefficient | 7.56 mm⁻¹ |
| Reflections Collected | 10542 |
| Unique Reflections | 2450 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.082 |
| R indices (all data) | R1 = 0.048, wR2 = 0.089 |
This level of detailed structural information is indispensable for rationalizing the compound's chemical properties and biological function, providing a solid foundation for further research and development.
Future Research Trajectories and Translational Potential of 6 Fluoro 7h Purin 2 Amine
Development of Next-Generation Therapeutic Agents Based on the 6-fluoro-7H-purin-2-amine Scaffold
The this compound core is a versatile starting point for the synthesis of novel therapeutic agents. Its amenability to chemical modification at various positions allows for the creation of diverse libraries of compounds with a wide range of pharmacological activities.
One promising avenue of research is the development of kinase inhibitors. Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. smolecule.com Purine (B94841) derivatives have shown potential as kinase inhibitors, and the this compound scaffold can be elaborated to target specific kinases with high affinity and selectivity. smolecule.comsmolecule.com For instance, derivatives of the related 2,6-diaminopurine (B158960) have demonstrated broad-spectrum antiviral activity.
Another area of focus is the development of agents targeting enzymes involved in nucleotide metabolism. smolecule.com By mimicking natural purines, derivatives of this compound can act as inhibitors or substrates for these enzymes, thereby disrupting cellular processes essential for the survival of pathogens or cancer cells. smolecule.com For example, some fluorinated purine derivatives have been investigated for their potential as antitubercular agents by targeting enzymes crucial for the survival of Mycobacterium tuberculosis. smolecule.com
The table below summarizes some examples of therapeutic agents derived from purine scaffolds, highlighting the potential for developing novel drugs based on this compound.
| Therapeutic Agent Class | Target | Potential Application |
| Kinase Inhibitors | Protein Kinases | Cancer, Inflammatory Diseases |
| Antiviral Agents | Viral Polymerases, Helicases | Viral Infections |
| Anticancer Agents | DNA/RNA Synthesis, Nucleotide Metabolism | Various Cancers |
| Antitubercular Agents | DprE1 | Tuberculosis |
Advanced Exploration of Structure-Activity-Toxicity Relationships
A systematic exploration of the structure-activity-toxicity relationships (SATR) of this compound derivatives is crucial for optimizing their therapeutic potential. This involves synthesizing a series of analogs with modifications at different positions of the purine ring and evaluating their biological activity and toxicity.
Key modifications could include:
Substitution at the N9 position: Introducing different alkyl or aryl groups at this position can significantly impact the compound's interaction with its biological target and its pharmacokinetic properties.
Introduction of substituents at the C8 position: This position offers another site for chemical diversification to enhance target binding and selectivity.
Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of new analogs with improved properties. semanticscholar.org These studies can help identify the key structural features responsible for the desired biological activity and predict the potential toxicity of new compounds.
Integration with Combination Therapeutic Strategies in Preclinical Models
In many diseases, particularly cancer, combination therapies that target multiple pathways simultaneously have proven to be more effective than monotherapies. google.com Derivatives of this compound could be valuable components of such combination strategies.
For example, a kinase inhibitor derived from the this compound scaffold could be combined with a standard-of-care chemotherapy agent. The kinase inhibitor could sensitize cancer cells to the cytotoxic effects of the chemotherapeutic, leading to a synergistic antitumor effect. researchgate.net Preclinical studies in animal models are essential to evaluate the efficacy and safety of such combination therapies. nih.gov
The table below outlines potential combination strategies involving derivatives of this compound.
| Derivative of this compound | Combination Partner | Rationale | Preclinical Model |
| Kinase Inhibitor | Chemotherapy Agent | Synergistic cytotoxicity | Cancer xenograft models |
| Antiviral Agent | Another Antiviral (different mechanism) | Prevent drug resistance | Viral infection models |
| Immunomodulatory Agent | Immune Checkpoint Inhibitor | Enhance anti-tumor immunity | Syngeneic tumor models |
Role in Basic Biological Research as a Mechanistic Probe
Beyond its therapeutic potential, this compound and its derivatives can serve as valuable tools for basic biological research. smolecule.com Their ability to interact with specific enzymes and receptors allows them to be used as mechanistic probes to dissect complex biological pathways. smolecule.com
For instance, a radiolabeled version of a this compound derivative could be used to visualize the distribution of its target protein in cells or tissues. acs.org Fluorescently labeled analogs could be employed in high-throughput screening assays to identify new inhibitors of a particular enzyme. The incorporation of fluorine also allows for the use of 19F NMR spectroscopy to study the conformational changes in biomolecules upon ligand binding. ossila.com
The use of these compounds as chemical probes can provide valuable insights into fundamental biological processes, which can, in turn, inform the development of new therapeutic strategies.
Q & A
Q. What are the recommended synthetic routes for 6-fluoro-7H-purin-2-amine?
- Methodological Answer : The synthesis typically involves halogenation of purine precursors. For example, fluorination can be achieved via nucleophilic substitution using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) on a chlorinated precursor (e.g., 6-chloro-7H-purin-2-amine). Purification often employs column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) and confirmed by mass spectrometry (expected [M+H]⁺: 168.05) .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorine atom induces distinct splitting patterns. For instance, the C6-F group deshields adjacent protons, producing multiplets in the aromatic region (δ 8.2–8.5 ppm).
- FT-IR : A strong C-F stretch appears near 1100–1250 cm⁻¹.
- HPLC : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient) to assess purity (>95%).
- Mass Spectrometry : ESI-MS in positive mode confirms molecular weight ([M+H]⁺: 168.05) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood for weighing and synthesis to prevent inhalation of fine particles.
- Waste Disposal : Collect halogenated waste separately and treat with activated carbon before incineration.
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can SHELX software refine the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data at 100 K.
- Structure Solution : Employ SHELXD for dual-space recycling to locate heavy atoms (fluorine).
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically (riding model).
- Validation : Check R1/wR2 values (<0.05) and residual electron density (<0.3 eÅ⁻³). Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .
Q. What computational approaches predict the bioactivity of this compound analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with purine-binding enzymes (e.g., kinases). Focus on fluorine’s electronegativity affecting hydrogen bonding.
- QSAR : Develop regression models using descriptors like LogP (predicted: 0.44) and polar surface area (79.63 Ų). Validate with leave-one-out cross-validation (R² >0.7).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous solution (TIP3P water model) .
Q. How should researchers resolve contradictions in experimental data (e.g., NMR vs. XRD results)?
- Methodological Answer :
- Triangulation : Cross-validate findings using multiple techniques (e.g., XRD for bond lengths vs. DFT-calculated geometries).
- Error Analysis : Quantify uncertainties in NMR integration (e.g., signal overlap) and XRD thermal parameters (e.g., ADPs >0.05 Ų).
- Statistical Testing : Apply Bland-Altman plots to assess agreement between methods. For crystallographic discrepancies, re-examine data for twinning or disorder using PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
